tert-Butyl (3-(2-fluorophenyl)pyrrolidin-3-yl)carbamate
Description
tert-Butyl N-[3-(2-fluorophenyl)pyrrolidin-3-yl]carbamate: is a chemical compound with a complex structure that includes a tert-butyl carbamate group and a fluorophenyl-substituted pyrrolidine ring
Properties
Molecular Formula |
C15H21FN2O2 |
|---|---|
Molecular Weight |
280.34 g/mol |
IUPAC Name |
tert-butyl N-[3-(2-fluorophenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C15H21FN2O2/c1-14(2,3)20-13(19)18-15(8-9-17-10-15)11-6-4-5-7-12(11)16/h4-7,17H,8-10H2,1-3H3,(H,18,19) |
InChI Key |
KKZONIMFKDYWKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCNC1)C2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(2-fluorophenyl)pyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a fluorophenyl-substituted pyrrolidine. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, followed by nucleophilic substitution with the pyrrolidine derivative .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[3-(2-fluorophenyl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[3-(2-fluorophenyl)pyrrolidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the activity of pyrrolidine derivatives. It can serve as a model compound for investigating the interactions between fluorinated molecules and biological targets .
Medicine: Its structure can be modified to produce compounds with therapeutic properties, such as anti-inflammatory or analgesic effects .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it a valuable component in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(2-fluorophenyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to changes in their activity. The pyrrolidine ring can also interact with biological membranes, affecting their structure and function.
Comparison with Similar Compounds
- tert-Butyl N-[3-(3-fluorophenyl)pyrrolidin-3-yl]carbamate
- tert-Butyl N-[3-(4-fluorophenyl)pyrrolidin-3-yl]carbamate
- tert-Butyl N-[3-(2-chlorophenyl)pyrrolidin-3-yl]carbamate
Uniqueness: tert-Butyl N-[3-(2-fluorophenyl)pyrrolidin-3-yl]carbamate is unique due to the specific position of the fluorine atom on the phenyl ring. This positional isomerism can significantly influence the compound’s chemical and biological properties, making it distinct from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
